GBR 12935 二盐酸盐

描述

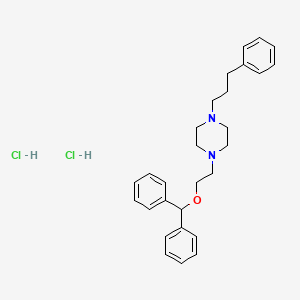

GBR 12935 二盐酸盐是一种哌嗪衍生物,以其对多巴胺再摄取的强效和选择性抑制而闻名。 它最初以其放射性标记形式被开发出来,用于通过选择性标记多巴胺转运蛋白来绘制大脑中多巴胺能神经元的分布 。 这种化合物在帕金森病的研究和大脑中多巴胺通路的研究中具有重要意义 .

科学研究应用

GBR 12935 二盐酸盐在科学研究中有着广泛的应用:

化学: 它被用作涉及多巴胺再摄取抑制剂的研究中的参考化合物。

生物学: 该化合物被用于多巴胺能神经元和多巴胺转运蛋白的研究。

医学: GBR 12935 二盐酸盐被用于动物模型中,以研究帕金森病和其他神经系统疾病。

作用机制

GBR 12935 二盐酸盐通过选择性抑制多巴胺转运蛋白发挥作用,从而阻止多巴胺再摄取到突触前神经元中。这导致细胞外多巴胺水平升高,增强多巴胺能信号传导。该化合物以高亲和力与多巴胺转运蛋白结合,阻断再摄取过程。 它也与其他神经递质转运蛋白相互作用,尽管亲和力较低 .

生化分析

Biochemical Properties

GBR 12935 dihydrochloride interacts with the dopamine transporter in the brain, inhibiting the reuptake of dopamine . It has a high affinity for the dopamine transporter, with a binding constant (Kd) of 1.08 nM in COS-7 cells . It also shows a high affinity for CYP2D6 .

Cellular Effects

GBR 12935 dihydrochloride stimulates the locomotion activity in different mice strains but fails to induce stereotypy . It increases the extracellular levels of dopamine to approximately 400% of basal during the application in the nucleus accumbens .

Molecular Mechanism

GBR 12935 dihydrochloride exerts its effects at the molecular level by binding to the dopamine transporter, inhibiting the reuptake of dopamine . This leads to an increase in the extracellular levels of dopamine .

Temporal Effects in Laboratory Settings

The main behavioral and oxidative alterations take place at the time-period of 2 h post-GBR 12935 . This points to this time-period as the best for the assessment of alterations in this model .

Dosage Effects in Animal Models

GBR 12935 dihydrochloride elevates locomotion activity to a greater extent in C57BL/6J mice than DBA/2J mice . No stereotypy was induced by an eighth day challenge of 10 mg/kg GBR 12935 in mice pretreated with seven daily injections of either 32 mg/kg cocaine or saline .

Metabolic Pathways

GBR 12935 dihydrochloride is involved in the dopamine metabolic pathway . It interacts with the dopamine transporter, inhibiting the reuptake of dopamine .

Transport and Distribution

GBR 12935 dihydrochloride is transported and distributed within cells and tissues via its interaction with the dopamine transporter . It increases the extracellular levels of dopamine .

Subcellular Localization

The subcellular localization of GBR 12935 dihydrochloride is closely associated with the dopamine transporter, which is typically located on the membrane of dopaminergic neurons .

准备方法

GBR 12935 二盐酸盐的合成涉及多个步骤,从哌嗪核的制备开始。合成路线通常包括以下步骤:

哌嗪核的形成: 通过使乙二胺与合适的烷基化剂反应合成哌嗪核。

二苯甲氧基的连接: 通过亲核取代反应引入二苯甲氧基。

苯丙基的引入: 通过傅-克烷基化反应连接苯丙基。

二盐酸盐的形成: 最终产物转化为其二盐酸盐形式以增强其溶解度和稳定性.

GBR 12935 二盐酸盐的工业生产方法没有被广泛记录,但它们很可能遵循类似的合成路线,并针对大规模生产进行了优化。

化学反应分析

GBR 12935 二盐酸盐经历了几种类型的化学反应:

氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化产物。

还原: 还原反应可以改变连接到哌嗪核的官能团。

取代: 亲核取代反应可以在二苯甲氧基或苯丙基上发生。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及甲醇钠等亲核试剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。

相似化合物的比较

GBR 12935 二盐酸盐因其作为多巴胺再摄取抑制剂的高选择性和效力而独一无二。类似的化合物包括:

万诺克辛: 另一种强效的多巴胺再摄取抑制剂,在神经学研究中具有类似的应用。

GBR 12783: 一种相关的化合物,具有略微不同的化学结构和结合特性。

GBR 13069: 以其在研究多巴胺转运蛋白功能方面的应用而闻名。

GBR 13098: 另一种用于研究多巴胺能系统的类似物.

这些化合物具有类似的作用机制,但在结合亲和力、选择性和研究中的具体应用方面有所不同。

属性

CAS 编号 |

67469-81-2 |

|---|---|

分子式 |

C28H35ClN2O |

分子量 |

451.0 g/mol |

IUPAC 名称 |

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride |

InChI |

InChI=1S/C28H34N2O.ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;/h1-9,11-12,14-17,28H,10,13,18-24H2;1H |

InChI 键 |

YMGXBGVMAOTRFZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |

规范 SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GBR-12935; GBR 12935; GBR12935. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。